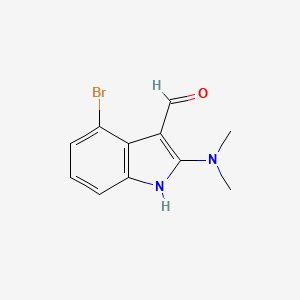
4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
The compound “4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde” likely contains a bromine atom, two methyl groups attached to an amino group, an indole ring, and a carbaldehyde group . It’s important to note that the properties of this compound could vary significantly depending on the exact structure and arrangement of these groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as alkylation of aniline with methanol in the presence of an acid catalyst .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The compound may undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, similar compounds often appear as colorless liquids when pure, but commercial samples are often yellow .Applications De Recherche Scientifique
Summary of the Application
The compound “4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde” is used in the synthesis of functionally substituted indole-3-acetic acids, which have shown antiviral activity . These compounds are of interest in the discovery of pharmacologically active compounds .
Methods of Application or Experimental Procedures
The synthesis involves the selective bromination of the methyl in bromoindomethacins to produce the corresponding 4-bromo- and [6-bromo-2-bromomethyl-1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl]-acetic acids . The brominating agent in these reactions was N-bromosuccinimide (NBS), which enabled the products to be obtained in nearly quantitative yield . The reaction of these compounds in THF with solutions of methylamine or dimethylamine afforded the corresponding auxins containing 2-(methylamino)methyl and 2-(dimethylamino)methyl functional groups, respectively .
Summary of Results or Outcomes
The antiviral activity of some brominated functionally substituted compounds with respect to A/Aichi/2/69 influenza virus in MDCK cell culture and an influenza pneumonia model in mice has been evaluated . The specific results or quantitative data are not provided in the source.
Propriétés
IUPAC Name |
4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-14(2)11-7(6-15)10-8(12)4-3-5-9(10)13-11/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKMDPOYPDKYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C2=C(N1)C=CC=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



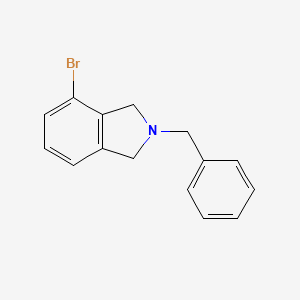
![2-[(3-Ethyl-1-adamantyl)oxy]ethanol](/img/structure/B1440632.png)
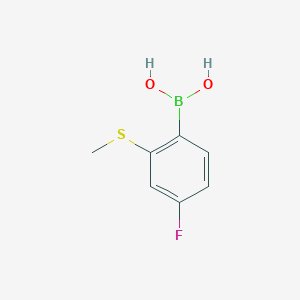
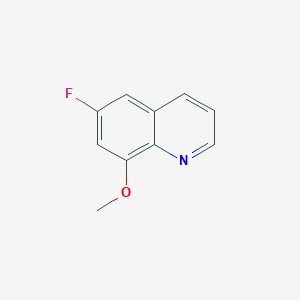
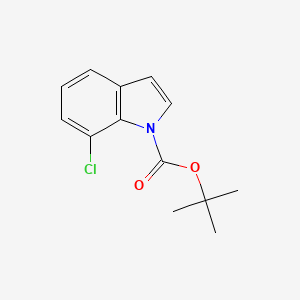
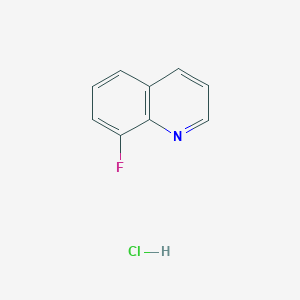
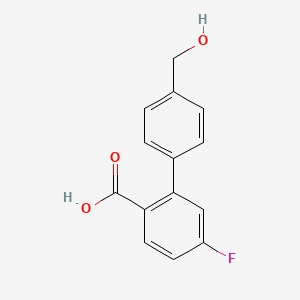
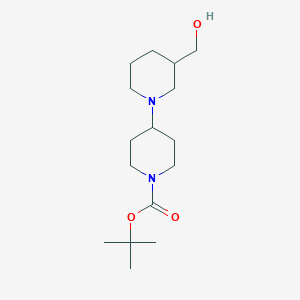
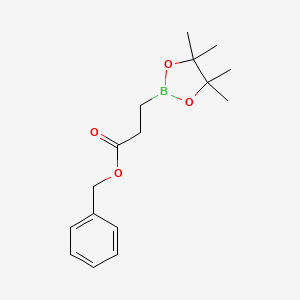
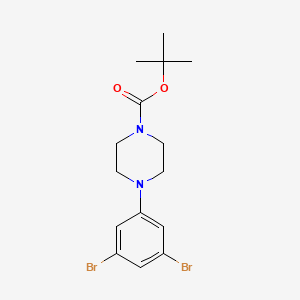
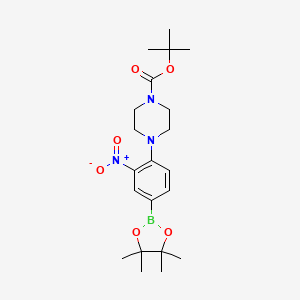
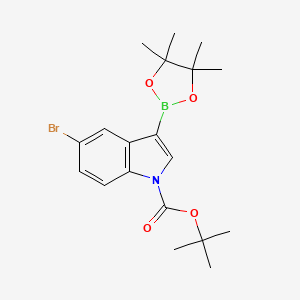
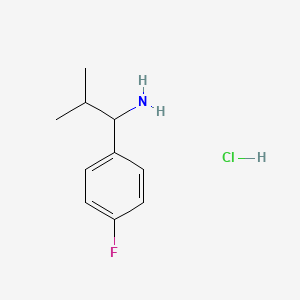
![tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate](/img/structure/B1440653.png)